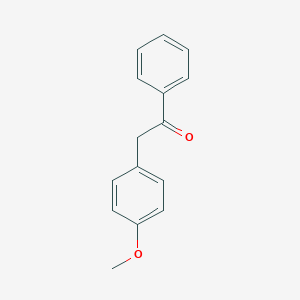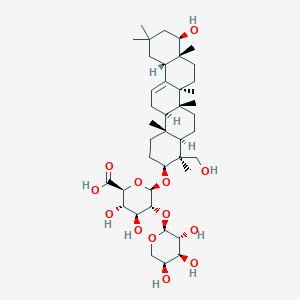
N-Formyl-Met-Leu-p-iodo-Phe
Vue d'ensemble
Description
This compound is a derivative of the naturally occurring N-Formyl-Met-Leu-Phe, which is known for its role as a potent chemotactic factor for polymorphonuclear leukocytes (PMNs) and macrophages . The addition of an iodine atom to the phenylalanine residue enhances its utility in various biochemical assays and research applications.
Applications De Recherche Scientifique
N-Formyl-Met-Leu-p-iodo-Phe is widely used in scientific research due to its chemotactic properties. Some of its applications include:
Chemotaxis Assays: Used to study the chemotactic response of neutrophils and other leukocytes.
Receptor Binding Studies: Employed in the investigation of formyl peptide receptors (FPRs) on immune cells.
Inflammation Research: Utilized to understand the mechanisms of inflammation and immune response.
Signal Transduction Studies: Helps in elucidating the signaling pathways activated by chemotactic peptides.
Mécanisme D'action
Target of Action
The primary target of N-Formyl-Met-Leu-p-iodo-Phe is the formyl peptide receptor 1 (FPR1) . FPR1 is mainly localized on polymorphonuclear and mononuclear phagocytes . This receptor plays a crucial role in the chemotaxis of these cells .
Mode of Action
This compound acts as an agonist at the formyl peptide receptor 1 (FPR1) . It interacts with FPR1, leading to the activation of the receptor . This activation results in a series of intracellular changes, including the promotion of adhesion, polymerization of F-actin, and Fcγ receptor-mediated phagocytosis .
Biochemical Pathways
Upon activation of FPR1, this compound influences several biochemical pathways. It induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils . It also promotes the release of intracellular Ca^2+ . These changes in the cellular environment lead to downstream effects such as increased respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Pharmacokinetics
Its solubility in acetic acid suggests that it may have good bioavailability .
Result of Action
The activation of FPR1 by this compound leads to a variety of molecular and cellular effects. It acts as an inflammatory agent and activates polymorphonuclear leukocytes (PMNs) without the formation of 5-hydroxyicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4) . It also inhibits adenylate cyclase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of pertussis toxin can inhibit its effects on neutrophils
Analyse Biochimique
Biochemical Properties
N-Formyl-Met-Leu-p-iodo-Phe plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it induces chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils, promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis, and intracellular Ca 2+ release .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it induces a metabolic burst in macrophages accompanied by an increase in respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Activation of FPRs by this compound leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes .
Subcellular Localization
The information provided here is based on the current understanding and available resources .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-p-iodo-Phe typically involves the following steps:
Protection of Amino Groups: The amino groups of methionine, leucine, and phenylalanine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).
Coupling Reactions: The protected amino acids are sequentially coupled using peptide coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Iodination: The phenylalanine residue is iodinated using iodine or an iodine-containing reagent.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N-Formyl-Met-Leu-p-iodo-Phe undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The iodine atom can be reduced to a hydrogen atom, converting the p-iodophenylalanine to phenylalanine.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Thiols or amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Phenylalanine.
Substitution: Corresponding substituted phenylalanine derivatives.
Comparaison Avec Des Composés Similaires
N-Formyl-Met-Leu-p-iodo-Phe is similar to other formylated peptides such as:
N-Formyl-Met-Leu-Phe: The parent compound, known for its chemotactic properties.
N-Formyl-Met-Leu-Tyr: Another derivative with a tyrosine residue instead of phenylalanine.
N-Formyl-Met-Leu-Trp: Contains a tryptophan residue, used in different receptor binding studies.
Uniqueness
The presence of the iodine atom in this compound enhances its utility in radiolabeling and imaging studies, making it unique among formylated peptides .
Propriétés
IUPAC Name |
2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30IN3O5S/c1-13(2)10-17(24-19(27)16(23-12-26)8-9-31-3)20(28)25-18(21(29)30)11-14-4-6-15(22)7-5-14/h4-7,12-13,16-18H,8-11H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQXFDPVOCUTTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)I)C(=O)O)NC(=O)C(CCSC)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30IN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319790 | |
| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105931-59-7 | |
| Record name | N-Formyl-Met-Leu-p-iodo-Phe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,3-oxazolidine-5,2'-adamantane]-2-one](/img/structure/B28319.png)

![2-[3-(3-Chlorophenyl)propyl]pyridine](/img/structure/B28324.png)

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)








![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
